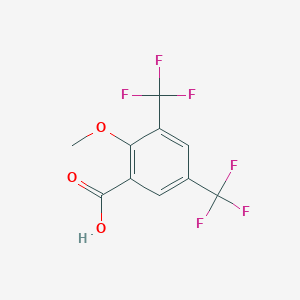
3-Bromo-5-(4-methylbenzyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-methylbenzyl)pyridine: is an organic compound with the molecular formula C13H12BrN and a molecular weight of 262.15 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a 4-methylbenzyl group at the 5-position. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-5-(4-methylbenzyl)pyridine typically involves the bromination of 5-(4-methylbenzyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
3-Bromo-5-(4-methylbenzyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Oxidation: m-CPBA, solvents (DCM, acetonitrile).
Reduction: LiAlH4, hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Corresponding substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Applications De Recherche Scientifique
Chemistry:
3-Bromo-5-(4-methylbenzyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology:
In biological research, this compound is used to study the effects of brominated pyridines on biological systems. It can be used as a ligand in the development of new drugs targeting specific enzymes or receptors .
Medicine:
Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of dyes, pigments, and other functional materials .
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(4-methylbenzyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
- 3-Bromo-5-(4-chlorobenzyl)pyridine
- 3-Bromo-5-(4-fluorobenzyl)pyridine
- 3-Bromo-5-(4-methoxybenzyl)pyridine
Comparison:
Compared to its analogs, 3-Bromo-5-(4-methylbenzyl)pyridine is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity and potentially improve the compound’s ability to interact with hydrophobic pockets in biological targets .
Propriétés
Formule moléculaire |
C13H12BrN |
|---|---|
Poids moléculaire |
262.14 g/mol |
Nom IUPAC |
3-bromo-5-[(4-methylphenyl)methyl]pyridine |
InChI |
InChI=1S/C13H12BrN/c1-10-2-4-11(5-3-10)6-12-7-13(14)9-15-8-12/h2-5,7-9H,6H2,1H3 |
Clé InChI |
TYZSLCKCLJCBRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


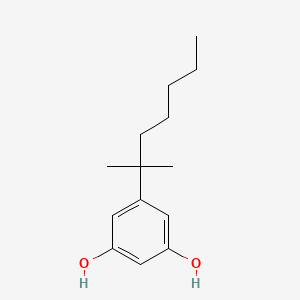
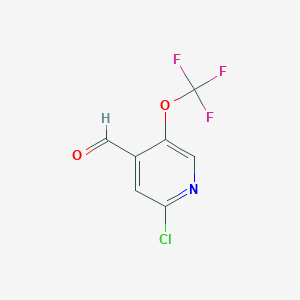

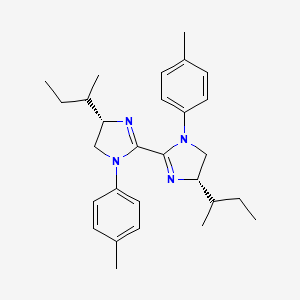

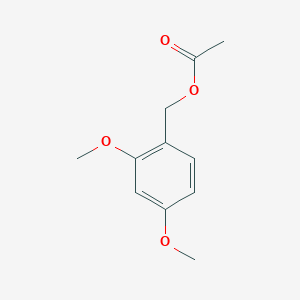
![9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14026126.png)


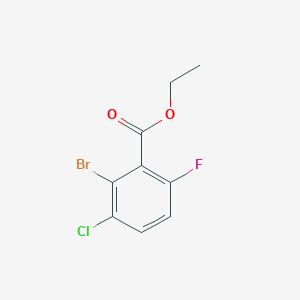
![methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B14026159.png)


